

TDI-11861 stability and degradation in experimental conditions

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Compound of Interest

Compound Name: TDI-11861

Cat. No.: B15602824

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Technical Support Center: TDI-11861

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of **TDI-11861** in experimental settings.

Frequently Asked Questions (FAQs)

1. What is **TDI-11861** and what is its primary mechanism of action?

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.^[1] Its primary mechanism of action is to bind to sAC and prevent the conversion of ATP to cyclic AMP (cAMP).^{[2][3]} This inhibition of cAMP production is particularly relevant in sperm, where sAC is the predominant source of this second messenger. The activation of sAC by bicarbonate in seminal fluid is a critical step for sperm motility and capacitation, the process by which sperm become competent to fertilize an egg. By inhibiting sAC, **TDI-11861** effectively blocks these processes.^{[4][5][6][7][8]}

2. What are the recommended storage and handling conditions for **TDI-11861**?

Proper storage is crucial to maintain the stability and activity of **TDI-11861**. The following table summarizes the recommended conditions:

Form	Storage Temperature	Duration
Powder	-20°C	≥ 4 years[5]
4°C	2 years	
In Solvent (e.g., DMSO)	-80°C	6 months[1]
-20°C	1 month[1]	

Note: For shipping, **TDI-11861** is stable at room temperature for a few weeks.[8]

3. What is the solubility of **TDI-11861**?

TDI-11861 is soluble in DMSO. For in vitro experiments, stock solutions are typically prepared in DMSO.

4. How does the potency and residence time of **TDI-11861** compare to its predecessor, TDI-10229?

TDI-11861 was developed as a second-generation sAC inhibitor with significantly improved properties over TDI-10229. The following table provides a comparison of key parameters:

Parameter	TDI-11861	TDI-10229
sAC Binding Affinity (KD)	1.4 nM[9][10]	176 nM[9][10]
In Vitro IC50	3.3 nM[1]	160 nM[3]
Cellular IC50	7 nM[9][10]	102 nM[10]
Residence Time (1/koff)	61.5 minutes[9]	18 seconds[9]

The longer residence time of **TDI-11861** on the sAC protein means it remains bound to its target for a longer duration, leading to a more sustained inhibitory effect, even after dilution.[9]

Troubleshooting Guides

In Vitro sAC Inhibition Assays

Issue	Possible Cause	Troubleshooting Steps
No or low enzyme activity	Inactive enzyme due to improper storage or handling.	- Ensure the sAC enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme for each experiment. [2]
Incorrect assay buffer composition or pH.	- Verify the pH of the assay buffer and confirm that all components are at the correct concentrations as specified in the protocol. [2]	
Degraded substrate (ATP) or cofactors.	- Prepare fresh ATP and cofactor solutions for each experiment. Store stock solutions appropriately. [2]	
Inconsistent results between replicates	Pipetting errors.	- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize variability. [11]
Incomplete mixing of reagents.	- Gently mix the contents of the wells after adding each reagent. [2]	
Compound precipitation.	- Visually inspect the wells for any precipitate. - Test the solubility of TDI-11861 in the assay buffer at the concentrations being used. [2]	

Higher than expected IC50 value	Sub-optimal substrate concentration.	- Determine the Km of ATP for the sAC enzyme and use an ATP concentration around the Km value for competitive inhibition studies.[2]
Inaccurate compound concentration.	- Verify the concentration of the TDI-11861 stock solution.	

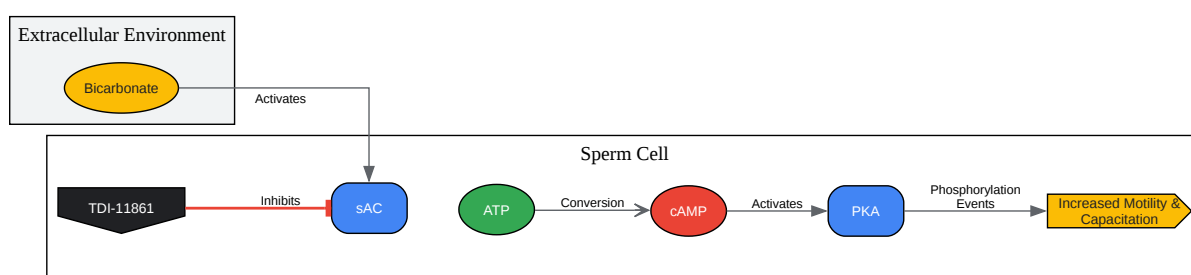
Cell-Based Assays

Issue	Possible Cause	Troubleshooting Steps
Low or no inhibition of cAMP production	Low cell permeability of TDI-11861.	- While TDI-11861 is orally active, ensure sufficient incubation time for it to penetrate the cells in your specific cell line.
High cell density.	- Optimize cell seeding density to ensure adequate exposure of all cells to the inhibitor.	
Presence of efflux pumps.	- Some cell lines may express efflux transporters that can pump the compound out of the cells. Consider using a cell line with lower efflux pump activity if this is suspected.[2]	
Cell toxicity observed	High concentration of TDI-11861 or DMSO.	- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of TDI-11861 for your cell line. - Keep the final DMSO concentration in the culture medium low (typically $\leq 0.5\%$) and consistent across all wells.[2]

Experimental Protocols & Workflows

Soluble Adenylyl Cyclase (sAC) Signaling Pathway in Sperm

The following diagram illustrates the central role of sAC in sperm capacitation and how **TDI-11861** intervenes in this pathway.

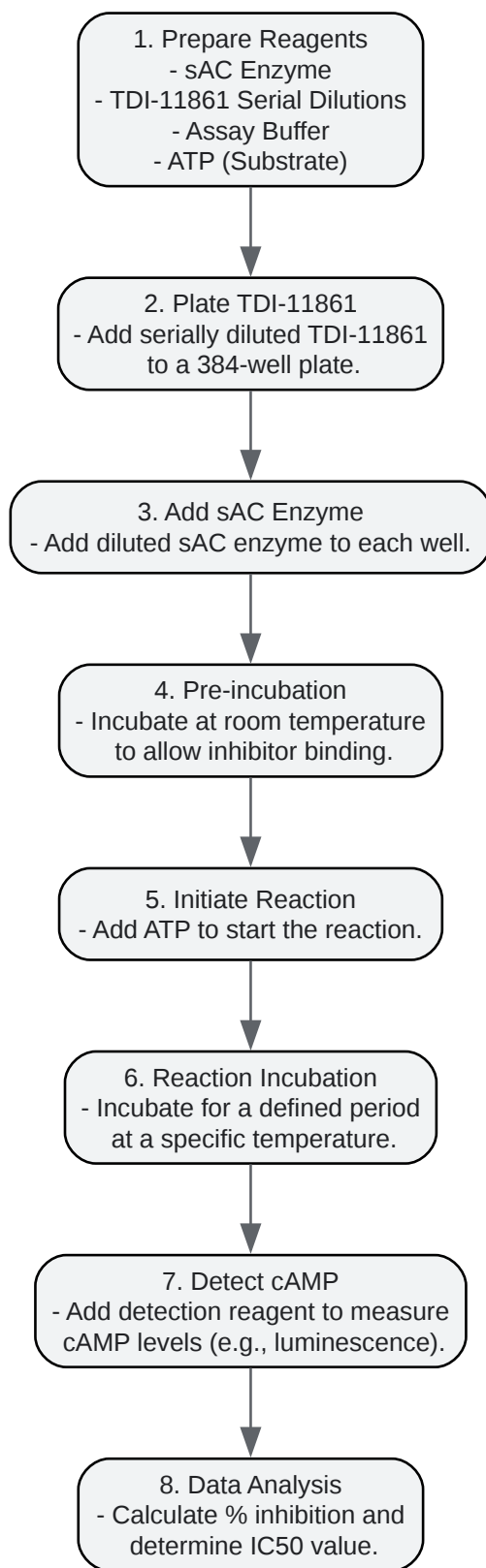


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Caption: sAC signaling pathway in sperm and the inhibitory action of **TDI-11861**.

Experimental Workflow: In Vitro sAC Inhibition Assay

This workflow outlines the key steps for determining the IC₅₀ of **TDI-11861** against sAC.



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Caption: Workflow for an in vitro sAC enzyme inhibition assay.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics (k_{on} , k_{off}) and affinity (K_D) of **TDI-11861** to sAC.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human sAC protein
- **TDI-11861**
- Amine coupling kit (EDC, NHS, ethanolamine)
- SPR running buffer (e.g., HBS-EP+)
- Regeneration solution (if necessary)

Procedure:

- Ligand Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
 - Inject the sAC protein (ligand) over the activated surface. The protein will covalently bind to the surface via amine coupling.
 - Deactivate any remaining active esters by injecting ethanolamine.
- Analyte Binding:
 - Prepare a series of dilutions of **TDI-11861** (analyte) in the running buffer.

- Inject the different concentrations of **TDI-11861** over the immobilized sAC surface, followed by a dissociation phase where only running buffer flows over the surface.
- A reference flow cell (without immobilized sAC or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.
- Data Analysis:
 - The binding of **TDI-11861** to sAC is monitored in real-time as a change in resonance units (RU).
 - Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off}/k_{on}$).[\[9\]](#)[\[10\]](#)

Detailed Protocol: Jump Dilution Recovery Assay

Objective: To measure the residence time of **TDI-11861** on the sAC enzyme.

Materials:

- sAC enzyme
- **TDI-11861**
- Assay buffer
- ATP (substrate)
- cAMP detection kit

Procedure:

- Pre-incubation:
 - Incubate a concentrated solution of the sAC enzyme with a saturating concentration of **TDI-11861** (typically 10x IC₅₀) for a sufficient time to allow for the formation of the enzyme-inhibitor complex.[\[12\]](#)

- Jump Dilution:
 - Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate (ATP) and all other components necessary for the enzymatic reaction. This dilution reduces the concentration of the free inhibitor to a level well below its IC₅₀.[\[12\]](#)[\[13\]](#)
- Activity Measurement:
 - Immediately after dilution, monitor the enzyme activity over time by measuring the rate of cAMP production.
- Data Analysis:
 - As the inhibitor dissociates from the enzyme, the enzyme activity will recover.
 - The rate of activity recovery is proportional to the dissociation rate constant (k_{off}).
 - Fit the progress curves to an appropriate integrated rate equation to determine k_{off} .[\[13\]](#)
 - The residence time (τ) is calculated as the reciprocal of the dissociation rate constant ($\tau = 1/k_{off}$).[\[14\]](#)

This technical support center provides a comprehensive overview of the stability, degradation, and experimental use of **TDI-11861**. For further details, please refer to the cited literature.

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